molecular formula C8H9IO B1339186 (3-Iodo-2-methylphenyl)methanol CAS No. 76350-89-5

(3-Iodo-2-methylphenyl)methanol

Cat. No. B1339186
CAS RN: 76350-89-5
M. Wt: 248.06 g/mol
InChI Key: WVKFJUYXMBJNKD-UHFFFAOYSA-N
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Patent
US04536591

Procedure details

In a photoreactor was placed 3-iodo-2-methylbenzyl alcohol (5.0 g, 0.02 mole) and 800 ml of benzene. To this was added sodium thiosulfate (5.0 g, 0.04 mole) in 15 ml of water. The mixture was purged with argon for 30 minutes, then irradiated with a 200 watt medium pressure ultraviolet lamp for 36.5 hours. The reaction mixture was then transferred to a separatory funnel. The photoreactor was washed with approximately 20 ml each of water, chloroform, and acetone. These washes were added to the separatory funnel. The organic layer was washed with aqueous 0.5M sodium thiosulfate, then with an aqueous solution saturated with sodium chloride. The organic layer was then dried and filtered. The filtrate was evaporated under reduced pressure to an oily residue. The residue was purified by column chromatography on silica gel, elution with 1:1 hexane:chloroform, to give 2-methyl[1,1'-biphenyl]-3-methanol (2.4 g). The nmr and ir spectra were consistent with that expected for the named compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([CH3:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[CH3:10][C:3]1[C:4]([CH2:5][OH:6])=[CH:7][CH:8]=[CH:9][C:2]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C(=C(CO)C=CC1)C
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with argon for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
irradiated with a 200 watt medium pressure ultraviolet lamp for 36.5 hours
Duration
36.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then transferred to a separatory funnel
WASH
Type
WASH
Details
The photoreactor was washed with approximately 20 ml each of water, chloroform, and acetone
ADDITION
Type
ADDITION
Details
These washes were added to the separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with aqueous 0.5M sodium thiosulfate
CUSTOM
Type
CUSTOM
Details
The organic layer was then dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure to an oily residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel, elution with 1:1 hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.